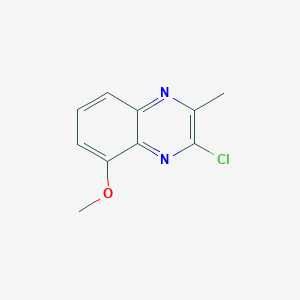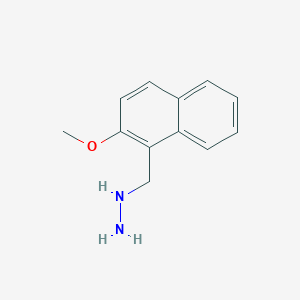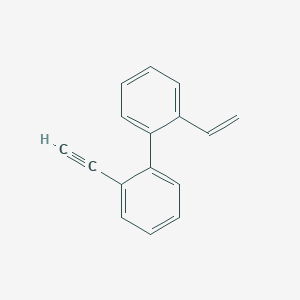![molecular formula C11H11N3O B11896345 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a quinazoline core, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one typically involves multiple steps starting from readily available precursors. One common method involves the conversion of 5-Aminoindane to the cyclopenta[g]quinazoline ketone through a series of reactions. This process includes condensation with diethyl 4-aminobenzoyl-L-glutamate, followed by in situ reduction to produce the secondary amine. Subsequent N-propargylation and deprotection steps yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one involves its interaction with specific molecular targets. For instance, as an antifolate, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects on rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: Another quinazoline derivative with similar biological activity.
Cyclopenta[cd]phenalene: A compound with a similar fused ring system but different functional groups.
Uniqueness
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as an antifolate sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-amino-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15) |
Clave InChI |
QQCUANWKXAIRAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



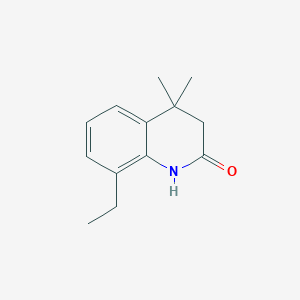


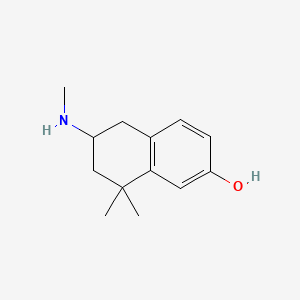
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)

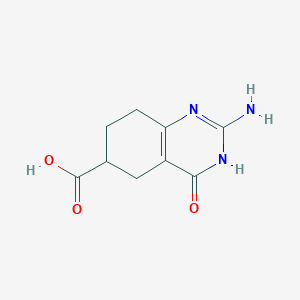
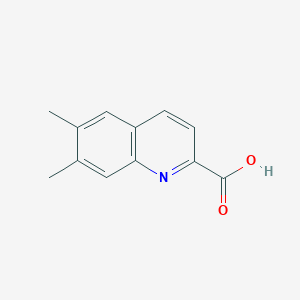
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
